1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
Description
Structure
3D Structure
Properties
CAS No. |
86555-58-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
FGJCSCMULIGNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(O3)(CCC1O2)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The general synthetic route involves:
- Starting Materials: Cycloalkene derivatives or epoxy-functionalized precursors that allow for ring formation.
- Key Reactions: Nucleophilic attack on epoxide rings, intramolecular cyclization, and selective methylation at positions 1 and 6.
- Cyclodimerization: A critical step where two monomeric units undergo nucleophilic cyclodimerization to form the dioxatricyclic core.
This approach ensures the formation of the bicyclic and tricyclic oxygen-containing rings characteristic of the compound.
Nucleophilic Epoxide Ring Opening
Reaction Conditions and Catalysts
- Solvents: Commonly used solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic reactions.
- Catalysts: Lewis acids or bases may be employed to activate epoxide rings or promote cyclization.
- Temperature: Reactions are typically conducted under mild to moderate temperatures (0–80 °C) to control reaction rates and avoid decomposition.
- Purification: Chromatographic techniques such as column chromatography are used to isolate the pure compound after synthesis.
Summary Table of Preparation Parameters
| Step | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting Material | Epoxy-functionalized cycloalkenes | Commercially available or synthesized | Precursor for ring formation |
| Nucleophilic Cyclodimerization | Formation of dioxatricyclic core | Polar aprotic solvent, mild heat | Tricyclic intermediate |
| Epoxide Ring Opening | Nucleophilic attack on epoxide rings | Lewis acid/base catalyst, RT-50 °C | Ring-opened intermediate |
| Methylation | Selective methylation at positions 1 and 6 | Methylating agent, controlled temp | 1,6-Dimethyl substitution |
| Purification | Isolation of final product | Chromatography | Pure 1,6-Dimethyl-5,10-dioxatricyclo[7.1.0.0^4,6]decane |
Research Findings and Optimization
Recent studies have focused on optimizing the nucleophilic cyclodimerization step to improve yield and stereochemical control. The use of specific catalysts and reaction conditions has been shown to influence the formation of the desired tricyclic framework with minimal side products. Additionally, the epoxide ring-opening strategy has been refined to allow for selective functionalization, which is critical for maintaining the compound’s structural integrity.
Chemical Reactions Analysis
Epoxidation and Oxygen-Mediated Reactions
The compound’s dioxatricyclo framework suggests reactivity patterns similar to epoxides. Studies on structurally related 5,10-dioxatricyclo[7.1.0.04,6]decane reveal its synthesis via nucleophilic cyclodimerization of epoxidized precursors under basic conditions . For 1,6-dimethyl derivatives:
-
Catalytic epoxidation : The methyl groups may stabilize transition states during alkene epoxidation using H₂O₂ and organocatalysts like 2,2,2-trifluoroacetophenone, as demonstrated in analogous systems .
-
Steric effects : Methyl substituents at positions 1 and 6 hinder nucleophilic attack at adjacent oxygen atoms, directing reactivity toward less hindered sites .
Ring-Opening Reactions
The strained tricyclic structure facilitates ring-opening under acidic or nucleophilic conditions:
-
Acid-catalyzed hydrolysis : The oxygen bridges can undergo cleavage in acidic media, yielding diols or ketones depending on reaction conditions. For example:
-
Nucleophilic attack : Nucleophiles like amines or thiols target electrophilic carbons adjacent to oxygen, forming heteroatom-functionalized products .
Crosslinking and Polymerization
The compound’s epoxide-like oxygen bridges enable applications in polymer chemistry:
-
Thermosetting resins : Reactivity with polyfunctional amines or anhydrides forms crosslinked networks, enhancing thermal stability .
-
Controlled release systems : Functionalization with biomolecules (e.g., drugs, enzymes) via epoxide ring-opening enables use in drug delivery .
Comparative Reactivity of Structural Analogs
The table below highlights how structural variations influence reactivity:
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| 1,6-Dimethyl-5,10-dioxatricyclo | Methyl groups at 1,6; strained rings | Selective ring-opening; steric hindrance |
| 5,10-Dioxatricyclo[7.1.0.04,6]decane | No methyl groups | Faster epoxidation; broader nucleophilic attack |
| 2-Methyl-5,10-dioxatricyclo | Methyl at position 2 | Enhanced stability; reduced ring strain |
Catalytic and Mechanistic Insights
Studies on organocatalytic epoxidation mechanisms provide context for reactivity:
Scientific Research Applications
Pharmaceutical Applications
1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane has been investigated for its potential use in drug development. Its structural characteristics allow it to serve as a scaffold for synthesizing biologically active compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the dioxatricyclo structure have led to compounds that inhibit tumor growth in vitro and in vivo models. The mechanism is believed to involve the disruption of cancer cell metabolism and proliferation pathways.
Material Science Applications
The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 80°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
These properties suggest that polymers derived from this compound can exhibit high flexibility and strength, making them suitable for various industrial applications.
Agricultural Applications
There is emerging interest in the use of this compound as a potential agrochemical.
Case Study: Pesticidal Properties
Studies have shown that certain derivatives can act as effective pesticides against a range of agricultural pests. The mode of action appears to involve disruption of the pest's nervous system, leading to mortality.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of other complex organic molecules.
Environmental Applications
Research is also being conducted on the environmental impact and degradation pathways of this compound.
Case Study: Biodegradability
Preliminary studies indicate that this compound can be biodegraded by certain microbial strains, suggesting potential for use in environmentally friendly formulations.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane primarily involves its role as a fuel component. It enhances the combustion efficiency of gasoline by increasing the octane rating, which helps prevent engine knocking. The molecular structure of 2,2,4-trimethylpentane allows it to burn more smoothly and efficiently in internal combustion engines, leading to better engine performance and reduced emissions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Brominated Tricyclo[7.1.0.0⁴,⁶]decane Derivatives
A key analog is 5,5,10,10-tetrabromotricyclo[7.1.0.0⁴,⁶]decane (21) (), which shares the tricyclic backbone but differs in substituents. Comparative analysis reveals:
- Substituent Effects :
- The brominated compound (21) undergoes silver perchlorate-promoted solvolysis to yield trans,trans-cyclodeca-1,6-diene derivatives due to the high leaving-group ability of bromine .
- In contrast, the oxygen bridges and methyl groups in 1,6-dimethyl-5,10-dioxatricyclo[7.1.0.0⁴,⁶]decane likely hinder such reactions, as ethers are poor leaving groups. Instead, its reactivity may favor acid-catalyzed ring-opening or stereoisomerization.
- Oxygen bridges increase polarity, enhancing solubility in polar solvents compared to brominated derivatives.
Solvent Interaction Comparisons
coli 189p’s low affinity for apolar solvents like decane and hexadecane in ) suggests that the target compound’s oxygen bridges may render it more hydrophilic than simple decane-based hydrocarbons. This contrasts with brominated tricyclo derivatives, which are likely hydrophobic due to halogen substituents.
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Inferred Physical Properties
| Property | 1,6-Dimethyl-5,10-dioxatricyclo[7.1.0.0⁴,⁶]decane | 5,5,10,10-Tetrabromotricyclo[7.1.0.0⁴,⁶]decane (21) |
|---|---|---|
| Polarity | High (due to oxygen bridges) | Moderate (bromine substituents) |
| Solubility | Polar solvents | Apolar solvents |
| Stability under AgClO₄ | Stable | Reactive (forms dienes) |
Research Findings
- Synthetic Pathways : Brominated tricyclo derivatives (e.g., compound 21) are synthesized via halogenation and cyclopropanation, with solvolysis yielding dienes . The target compound’s synthesis may involve analogous cyclization but with oxygen incorporation.
- Reactivity Divergence : The absence of leaving groups (e.g., bromine) in the target compound limits solvolysis but may enable alternative transformations, such as stereoisomerization or oxidation of methyl groups.
Biological Activity
1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane, with the CAS number 86555-58-0, is a bicyclic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 168.23 g/mol . This compound has attracted attention in various fields, including medicinal chemistry and pharmacology, due to its intriguing biological properties.
Chemical Structure
The compound features a complex bicyclic structure that includes two oxygen atoms within its framework, contributing to its reactivity and potential biological interactions. The structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 168.23 g/mol
- InChIKey : FGJCSCMULIGNRD-UHFFFAOYSA-N
- SMILES Notation : CC12C(O1)CCC3(C)C(CC2)O3
This structure suggests the presence of functional groups that may interact with biological systems in various ways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxic Effects
Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Findings suggest that the compound induces apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells . This selectivity highlights its potential as an anticancer agent.
Case Studies and Research Findings
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Interaction with Cell Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Free Radical Scavenging : Its antioxidant properties likely involve neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane in a laboratory setting?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, catalysts, solvent polarity). Use a stepwise approach:
Cyclization : Employ ring-closing metathesis or acid-catalyzed cyclization to form the tricyclic backbone.
Functionalization : Introduce methyl groups via alkylation or Grignard reactions.
Purification : Apply membrane separation or chromatography (HPLC) to isolate the compound, ensuring purity >95% (critical for reproducibility) .
- Theoretical Link : Align with stereoelectronic theory to predict regioselectivity during cyclization .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR Spectroscopy : Use and NMR to confirm methyl group positions and oxygen bridge geometry.
- X-ray Crystallography : Resolve crystal structure to validate bicyclic and dioxane ring conformations.
- DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to resolve ambiguities .
Q. What theoretical frameworks guide the study of its reactivity?
- Methodological Answer :
- Molecular Orbital Theory : Predict electron density distribution in the tricyclic system to identify reactive sites (e.g., strained bonds).
- Thermodynamic Models : Calculate activation energies for ring-opening reactions using Arrhenius equations.
- Mechanistic Studies : Use kinetic isotope effects (KIE) to distinguish between concerted and stepwise pathways .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Implement a 2 factorial design to test variables (e.g., catalyst loading, solvent ratio).
- Example : Vary temperature (60–100°C) and pressure (1–3 atm) in a 2 design. Analyze via ANOVA to identify significant factors.
- Outcome : Determine optimal conditions to maximize yield while minimizing side products (e.g., dimerization) .
Q. What advanced computational methods predict its interactions with biomolecules?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding affinity to enzyme active sites (e.g., cytochrome P450).
- QSPR Models : Develop quantitative structure-property relationships to predict pharmacokinetic properties (e.g., logP, bioavailability).
- AI Integration : Use machine learning (e.g., neural networks) trained on structural analogs to forecast reactivity patterns .
Q. How do environmental factors (pH, temperature) influence its stability?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (40–80°C, pH 1–13) and monitor degradation via LC-MS.
- Kinetic Analysis : Apply the Eyring equation to derive activation parameters for hydrolysis or oxidation pathways.
- Microscopy : Use SEM or AFM to observe morphological changes in crystalline forms under humidity .
Q. What methodologies resolve contradictions in reported spectroscopic data?
- Methodological Answer :
- Meta-Analysis : Systematically compare published NMR shifts and IR bands; identify outliers using statistical tools (e.g., Grubbs' test).
- Isotopic Labeling : Synthesize -labeled analogs to confirm oxygen bridge assignments in conflicting studies.
- Collaborative Validation : Share samples with independent labs for cross-verification .
Emerging Methodologies
Q. Can AI-driven platforms enhance research on this compound’s applications?
- Methodological Answer :
- Automated Synthesis : Integrate robotic platforms with AI algorithms for high-throughput experimentation (e.g., optimizing catalyst combinations).
- Data Mining : Train natural language processing (NLP) models to extract synthesis protocols from patents/literature.
- COMSOL Simulations : Model mass transfer limitations in scaled-up reactions using multiphysics software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
